molecular formula C25H17F3N4O2 B2843314 1-benzyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902024-20-8

1-benzyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2843314
CAS No.: 902024-20-8
M. Wt: 462.432
InChI Key: ZVTBEKLQGAVAPW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a trifluoromethyl group, and a dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine ring . These groups can confer various properties to the compound, depending on their arrangement and the presence of other substituents.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzyl group might be introduced via a Friedel-Crafts alkylation, while the trifluoromethyl group could be added using a reagent like trifluoromethyltrimethylsilane .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine ring system is a fused ring system that contains both nitrogen and carbon atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the benzyl group could potentially undergo oxidation reactions, while the trifluoromethyl group might be susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Synthesis and Biological Applications

Synthetic Pathways and Derivatives : The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves complex chemical reactions aimed at introducing various functional groups to alter their biological activity. For example, the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine showcases the chemical versatility of this scaffold and its potential for generating new molecules with varied biological activities (Kuznetsov & Chapyshev, 2007).

Antimicrobial Activity : Pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial properties. The synthesis and study of the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, for instance, demonstrated significant activity against various bacterial strains, indicating the potential of this chemical framework in developing new antimicrobial agents (Kolisnyk et al., 2015).

Anti-inflammatory and Antihypertensive Activities : Compounds with the pyrrolo[2,3-d]pyrimidine core have shown promising anti-inflammatory and antihypertensive activities. This suggests their potential utility in developing therapeutic agents targeting cardiovascular diseases and inflammatory conditions. Research on related structures has shown that modifications of the pyrimidine ring can lead to compounds with significant biological activities, underscoring the importance of this motif in medicinal chemistry (Alam et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, if it’s used as a drug, potential side effects and toxicity would be important considerations .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it shows promise as a drug, future research might focus on optimizing its properties, studying its mechanism of action in more detail, and conducting clinical trials .

Properties

IUPAC Name

6-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N4O2/c26-25(27,28)17-9-6-10-18(13-17)29-23(33)20-14-19-22(32(20)15-16-7-2-1-3-8-16)30-21-11-4-5-12-31(21)24(19)34/h1-14H,15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTBEKLQGAVAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NC5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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